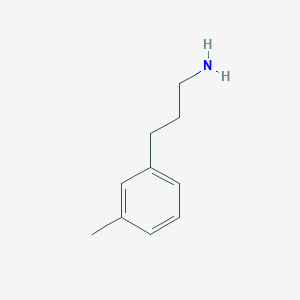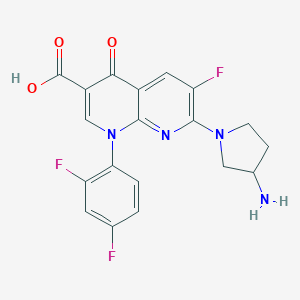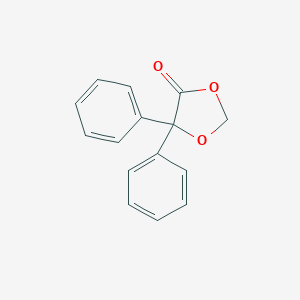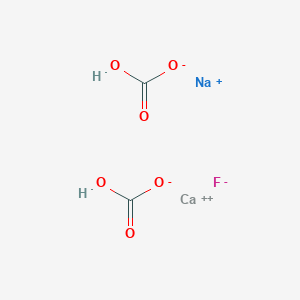
8-Quinolinol, magnesium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Quinolinol, magnesium salt, also known as oxine magnesium, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a chelating agent that has been used to extract and isolate metals from solutions. Its ability to form stable complexes with metal ions has made it an important tool in various fields of research, including biochemistry, pharmacology, and environmental science.
Wirkmechanismus
The mechanism of action of 8-Quinolinol, magnesium salt, is based on its ability to form stable complexes with metal ions. The compound contains two functional groups, a hydroxyl group and a nitrogen-containing heterocyclic ring, that can coordinate with metal ions. The resulting metal complexes are stable and can be easily isolated and analyzed.
Biochemische Und Physiologische Effekte
8-Quinolinol, magnesium salt, has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi. It has also been shown to have antioxidant properties, which may be beneficial in protecting cells from oxidative damage. In addition, it has been shown to have anti-inflammatory properties, which may be useful in treating inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 8-Quinolinol, magnesium salt, in lab experiments is its ability to selectively bind to metal ions. This allows researchers to isolate and study specific metal-containing compounds. However, one limitation of using this compound is that it can also bind to other metal ions present in the sample, which can complicate the analysis.
Zukünftige Richtungen
There are several future directions for research involving 8-Quinolinol, magnesium salt. One area of interest is the development of new methods for synthesizing this compound. Another area of interest is the development of new applications for this compound, such as its use in drug delivery systems or as a catalyst in chemical reactions. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential use in treating various diseases.
Synthesemethoden
8-Quinolinol, magnesium salt, is synthesized by reacting magnesium oxide or magnesium hydroxide with 8-hydroxyquinoline in the presence of a solvent such as ethanol or methanol. The reaction produces a white or yellowish powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
8-Quinolinol, magnesium salt, has been used in various scientific research applications. It is commonly used as a chelating agent to extract and isolate metal ions from solutions. This compound has been used to study the metal-binding properties of proteins and enzymes. It has also been used to determine the concentration of metal ions in environmental samples, such as water and soil.
Eigenschaften
CAS-Nummer |
19635-65-5 |
|---|---|
Produktname |
8-Quinolinol, magnesium salt |
Molekularformel |
C18H12MgN2O2 |
Molekulargewicht |
312.6 g/mol |
IUPAC-Name |
magnesium;quinolin-8-olate |
InChI |
InChI=1S/2C9H7NO.Mg/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;/h2*1-6,11H;/q;;+2/p-2 |
InChI-Schlüssel |
PRGAWFXXABCMIW-UHFFFAOYSA-L |
SMILES |
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Mg+2] |
Kanonische SMILES |
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Mg+2] |
Andere CAS-Nummern |
67952-28-7 |
Synonyme |
MAGNESIUM-8-QUINOLINATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene](/img/structure/B10850.png)

![[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-piperidin-1-ylpropanoate](/img/structure/B10852.png)

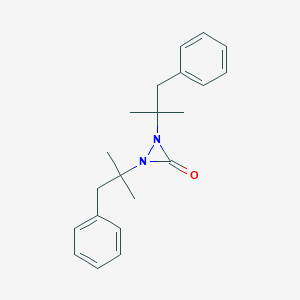
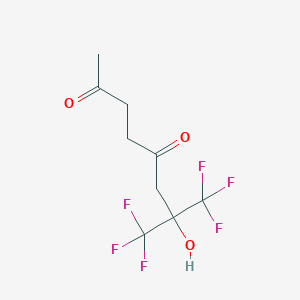
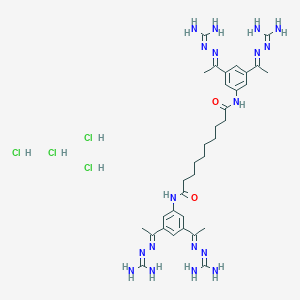
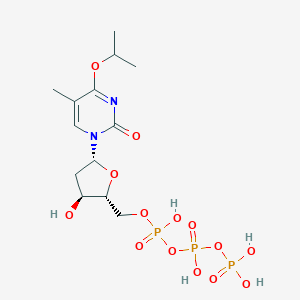
![4-[6-Cyano-2-[3-(5-cyano-1,3-diethylbenzimidazol-2-ylidene)prop-1-enyl]-3-ethylbenzimidazol-3-ium-1-yl]butane-1-sulfonate](/img/structure/B10860.png)
